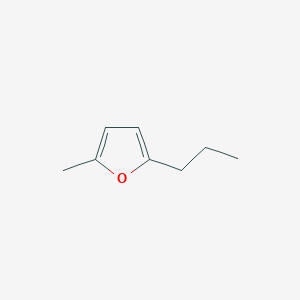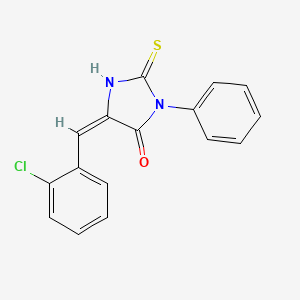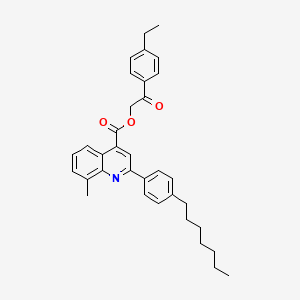
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an allyl group and two methyl groups attached to the pyrazole ring, along with a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.
Allylation: The next step involves the allylation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Propionic Acid Moiety: The final step involves the introduction of the propionic acid group. This can be done by reacting the allylated pyrazole with acrylonitrile followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for oxidation to an alcohol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction of the carbonyl group.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid is unique due to the specific combination of the allyl group, two methyl groups, and the propionic acid moiety. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-13-9(3)10(8(2)12-13)5-6-11(14)15/h4H,1,5-7H2,2-3H3,(H,14,15) |
InChI Key |
RWHSLONEYAOUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-bromo-5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049997.png)
![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)



![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050028.png)




![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)

